molecular formula C25H33N3O3 B2973100 1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione CAS No. 881482-93-5

1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione

Cat. No. B2973100
CAS RN: 881482-93-5
M. Wt: 423.557
InChI Key: PRWLXEWVCXUWJE-UHFFFAOYSA-N
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Description

1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MPD, is a derivative of thalidomide and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Structural Studies and Stereochemistry

Research into the crystal structure analyses of enamines, including those derived from morpholine and piperidine, reveals variations in the pyramidality of the enamine nitrogen atom. This structural characteristic has implications for stereochemical problems in enamine chemistry, suggesting potential applications in studying molecular interactions and designing compounds with specific stereochemical configurations (Brown et al., 1978).

Synthetic Applications and Biological Activity

Morpholine-2,5-diones, related structurally to the compound of interest, are highlighted for their synthesis challenges and diverse biological activities. These compounds serve as analogues for cyclic dipeptides and have been explored for their utility in biomedical applications, including drug delivery systems and the synthesis of biodegradable polymers, indicating a broad potential in pharmaceutical research (Vinšová, 2001).

Advanced Building Blocks for Drug Discovery

The exploration of azetidine-based isosteres for piperidine, piperazine, and morpholine as building blocks in drug discovery highlights the adaptability and importance of these structures in medicinal chemistry. These isosteres demonstrate increased conformational flexibility and potential utility in lead optimization programs, suggesting avenues for the design of novel therapeutic agents (Feskov et al., 2019).

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c29-24-18-22(21-6-2-3-7-23(21)27-12-4-1-5-13-27)25(30)28(24)20-10-8-19(9-11-20)26-14-16-31-17-15-26/h7-11,21-22H,1-6,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWLXEWVCXUWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione

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